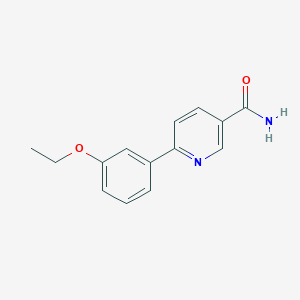

6-(3-ethoxyphenyl)nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(3-ethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-12-5-3-4-10(8-12)13-7-6-11(9-16-13)14(15)17/h3-9H,2H2,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSNVACDBIPMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Pathways for 6-(3-ethoxyphenyl)nicotinamide

The construction of the this compound scaffold is typically achieved through modern cross-coupling reactions, which allow for the efficient formation of the key carbon-carbon bond between the pyridine (B92270) and phenyl rings.

Strategic Precursor Synthesis and Functionalization

The synthesis of this compound relies on the availability of two key precursors: a functionalized nicotinamide (B372718) core and an appropriate phenyl derivative. A common strategy involves the use of a halogenated nicotinamide, such as 6-chloronicotinamide (B47983), which can be synthesized from commercially available starting materials. tcichemicals.comnih.govsigmaaldrich.com The other crucial precursor is 3-ethoxyphenylboronic acid, which can be prepared from 3-bromoanisole (B1666278) through a Grignard reaction followed by reaction with a borate (B1201080) ester, or via lithium-halogen exchange followed by quenching with a borate ester. chemicalbook.comorgsyn.orggoogle.comchemicalbook.com

The synthesis of the 6-chloronicotinamide precursor can be achieved from 6-chloronicotinic acid, which is readily available. The conversion of the carboxylic acid to the primary amide can be accomplished using standard amidation conditions, such as treatment with thionyl chloride to form the acid chloride, followed by reaction with ammonia.

| Precursor | Starting Material | Key Transformation |

| 6-Chloronicotinamide | 6-Chloronicotinic acid | Amidation |

| 3-Ethoxyphenylboronic acid | 3-Bromoanisole | Grignard reaction and boronation or lithiation and boronation |

Optimization of Key Coupling and Cyclization Reactions

The central step in the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govacs.orgresearchgate.netnih.gov This reaction joins the 6-chloronicotinamide precursor with 3-ethoxyphenylboronic acid. The optimization of this reaction is critical to achieve high yields and purity. Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, and solvent.

For instance, catalysts like Pd(PPh₃)₄ or more advanced systems such as those employing phosphine (B1218219) ligands like PXPd2 have been shown to be effective in the Suzuki coupling of chloropyridines. acs.orgnih.govacs.orgresearchgate.net The choice of base, typically an inorganic carbonate like potassium carbonate or cesium carbonate, and a suitable solvent system, such as a mixture of toluene (B28343) and water or an etheral solvent like dioxane, is also crucial for the reaction's success.

A typical reaction scheme is as follows:

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, PXPd2 | acs.orgnih.govacs.orgresearchgate.net |

| Ligand | Triphenylphosphine (for Pd(0) sources) | |

| Base | K₂CO₃, Cs₂CO₃ | acs.orgnih.govacs.orgresearchgate.net |

| Solvent | Toluene/Water, Dioxane/Water | |

| Temperature | 80-100 °C |

Analytical Techniques for Reaction Monitoring and Product Confirmation (e.g., Spectroscopy, Chromatography)

The progress of the synthesis and the confirmation of the final product's identity and purity are monitored using a combination of analytical techniques.

Chromatography: Thin-layer chromatography (TLC) is a rapid and convenient method used to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. For purification, column chromatography is often employed to separate the desired product from any unreacted starting materials, byproducts, or catalyst residues. High-performance liquid chromatography (HPLC) is utilized to assess the purity of the final compound with high accuracy. google.com

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound. nih.govmdpi.com The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the ethoxy group's ethyl protons and the amide protons. The ¹³C NMR spectrum would confirm the number of unique carbon atoms and their chemical environments.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming that the desired product has been formed. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group and the C-O stretching of the ether linkage.

Systematic Design and Synthesis of this compound Analogues

The systematic design and synthesis of analogues of this compound allow for the exploration of structure-activity relationships.

Strategies for Peripheral Moiety Diversification

Diversification of the peripheral moieties of this compound can be achieved by modifying either the ethoxyphenyl ring or the nicotinamide core.

Modification of the Phenyl Ring: A variety of analogues can be synthesized by using different substituted phenylboronic acids in the Suzuki coupling reaction. This allows for the introduction of various functional groups (e.g., fluoro, chloro, methyl, methoxy) at different positions on the phenyl ring.

Modification of the Nicotinamide Core: The amide functionality of the nicotinamide can be derivatized to secondary or tertiary amides by reacting the corresponding nicotinic acid with a range of primary or secondary amines. Furthermore, the pyridine ring itself can be substituted at other available positions, although this may require different synthetic strategies.

Table 2: Examples of Peripheral Moiety Diversification

| Analogue Type | Modification Strategy | Example Precursor |

| Phenyl Ring Analogue | Use of substituted phenylboronic acid | 4-Fluorophenylboronic acid |

| Amide Analogue | Amidation of 6-(3-ethoxyphenyl)nicotinic acid | Reaction with methylamine |

Regioselective and Stereoselective Synthesis Approaches

The regioselectivity of the synthesis is primarily controlled during the Suzuki coupling reaction. The inherent reactivity differences between the various positions on the pyridine ring, or the use of directing groups, can be exploited to achieve selective substitution. nih.govnih.govresearchgate.netcardiff.ac.uk For instance, in a di-substituted pyridine, the choice of catalyst and reaction conditions can favor reaction at one position over another.

As this compound is achiral, stereoselectivity is not a concern in its synthesis. However, if chiral centers are introduced into the analogues, for example, by using chiral amines to form the amide or by introducing chiral substituents on the peripheral moieties, then stereoselective synthetic methods would be required. This could involve the use of chiral catalysts, chiral auxiliaries, or the separation of enantiomers via chiral chromatography.

Green Chemistry Principles in the Synthesis of Nicotinamide Derivatives

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of pharmacologically relevant molecules, including nicotinamide derivatives like this compound. The core goal is to design processes that are more efficient, use less hazardous materials, and generate minimal waste. For the synthesis of this compound, a key reaction is the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. researchgate.netmdpi.com Traditional approaches to this reaction, however, often rely on solvents and reagents that are not environmentally benign.

A plausible conventional synthesis for this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halonicotinamide, such as 6-chloronicotinamide, with 3-ethoxyphenylboronic acid. This reaction typically utilizes a palladium catalyst, a base, and an organic solvent. While effective, these conditions can be improved through the lens of green chemistry.

Application of Greener Solvents and Catalysts

A significant advancement in greening the Suzuki-Miyaura coupling is the replacement of hazardous solvents. google.com Tetrahydrofuran (THF), a commonly used solvent, is classified as hazardous. google.com Research has identified several more environmentally friendly alternatives that are effective for this type of coupling. google.comresearchgate.net For instance, isopropyl acetate (B1210297) (i-PrOAc) has been identified as a recommended green solvent for the Suzuki-Miyaura coupling of amides. google.comresearchgate.net Other suitable green solvents include methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), diethyl carbonate (DEC), and p-cymene (B1678584). google.comresearchgate.net

The use of aqueous systems is another cornerstone of green chemistry. researchgate.net Water is a non-flammable, non-toxic, and inexpensive solvent. justia.com Performing the Suzuki-Miyaura coupling in water or a mixture of water and an alcohol can significantly reduce the environmental impact of the synthesis. researchgate.netjustia.com This approach often uses an environmentally benign base like potassium carbonate. researchgate.net

The choice and efficiency of the catalyst are also critical. Modern palladium catalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands, have shown high efficacy, allowing for lower catalyst loading and shorter reaction times, which contributes to a greener process. google.com Air-stable palladium catalysts can also simplify the reaction setup and reduce waste. nih.gov

Biocatalysis: An Enzymatic Approach

Biocatalysis represents a frontier in green chemistry, offering highly selective and efficient transformations under mild conditions. google.com Enzymes can be used to synthesize nicotinamide derivatives, often with superior performance compared to traditional chemical catalysts. google.com For the synthesis of nicotinamides, biocatalysis can proceed via several routes, including the use of lipases for amidation reactions. google.com

A green, biocatalytic approach to synthesizing nicotinamide derivatives can involve the use of an immobilized enzyme like Novozym® 435, derived from Candida antarctica. google.com This method can be performed in a continuous-flow microreactor, which drastically reduces reaction times and improves yields compared to batch processes. google.com For instance, the enzymatic synthesis of nicotinamide derivatives has been achieved with high yields (81.6–88.5%) in as little as 35 minutes at 50°C using the environmentally friendly solvent tert-amyl alcohol. google.com

The following tables summarize and compare a traditional synthetic approach to this compound with potential greener alternatives.

Interactive Data Table: Comparison of Synthetic Approaches for this compound

| Parameter | Traditional Suzuki-Miyaura Coupling | Greener Suzuki-Miyaura Coupling | Biocatalytic Approach (Hypothetical) |

| Starting Materials | 6-chloronicotinamide, 3-ethoxyphenylboronic acid | 6-chloronicotinamide, 3-ethoxyphenylboronic acid | A suitable nicotinic acid ester, 3-ethoxyaniline |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | High-efficiency Pd-NHC catalyst google.com or Pd/C justia.com | Immobilized lipase (B570770) (e.g., Novozym® 435) google.com |

| Solvent | Tetrahydrofuran (THF) or Dioxane | Isopropyl acetate (i-PrOAc), CPME, or Water researchgate.netgoogle.com | tert-Amyl alcohol or another green solvent google.com |

| Base | Strong inorganic or organic base | Potassium carbonate (K₂CO₃) researchgate.net | Not applicable |

| Temperature | Elevated temperatures (reflux) | Room temperature to moderate heat (e.g., 60°C) harvard.edu | Mild temperatures (e.g., 50°C) google.com |

| Reaction Time | Several hours to overnight | Can be as short as 30 minutes researchgate.net | ~35 minutes in a microreactor google.com |

| Key Green Advantage | - | Reduced use of hazardous solvents, lower energy consumption | Use of renewable biocatalyst, mild conditions, high efficiency |

Detailed Research Findings on Greener Synthetic Routes

Recent studies have provided a robust framework for selecting greener solvents for amide-forming cross-coupling reactions. A comprehensive evaluation of 14 different solvents identified i-PrOAc as a superior choice over traditional solvents like THF. google.com The data also support the use of MTBE, CPME, DEC, and p-cymene as viable green alternatives. google.comresearchgate.net

Furthermore, the development of aqueous Suzuki-Miyaura reactions highlights the potential to eliminate organic solvents entirely from the synthesis step. researchgate.net These reactions can proceed rapidly, sometimes in as little as 30 minutes, which significantly reduces energy consumption compared to traditional methods that require prolonged heating. researchgate.net

In the realm of biocatalysis, the use of continuous-flow microreactors catalyzed by enzymes like Novozym® 435 has been shown to be a highly efficient and sustainable strategy for producing nicotinamide derivatives. google.com This approach not only shortens reaction times from hours to minutes but also significantly increases product yields. google.com The reusability of the enzyme catalyst further enhances the green credentials of this methodology. google.com While a specific biocatalytic route for this compound has not been detailed in the literature, the principles established for other nicotinamide derivatives provide a clear and promising path for future research and development.

Elucidation of Biological Interactions and Mechanistic Modalities

In Vitro Characterization of Biological Target Engagement

The in vitro biological activities of nicotinamide (B372718) and its derivatives have been a subject of significant scientific inquiry. These studies provide a foundational understanding of how these compounds interact with biological targets at the molecular level.

Nicotinamide and its analogs are well-documented modulators of various enzyme systems. Notably, nicotinamide itself has been shown to inhibit several key enzymes. For instance, at therapeutic concentrations, nicotinamide exhibits inhibitory activity against cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2E1. nih.gov The mechanism of this inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the cytochrome P450 enzymes. nih.gov

Furthermore, nicotinamide is a known inhibitor of sirtuins, a class of NAD+-dependent deacetylases. nih.gov Specifically, it has been shown to inhibit SIRT1, which plays a crucial role in cell regulation by deacetylating key proteins like p53. nih.gov Nicotinamide derivatives are also known to inhibit poly (ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair and cell death pathways. nih.gov The inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an essential enzyme for NAD+ biosynthesis, by specific inhibitors has also been reported, leading to significant alterations in cancer cell metabolism. nih.gov

| Compound | Enzyme Target | Inhibition Constant (Ki) / IC50 | Notes |

|---|---|---|---|

| Nicotinamide | CYP2D6 | 19 +/- 4 mM | Inhibition at therapeutic concentrations. nih.gov |

| Nicotinamide | CYP3A4 | 13 +/- 3 mM | Inhibition at therapeutic concentrations. nih.gov |

| Nicotinamide | CYP2E1 | 13 +/- 8 mM | Inhibition at therapeutic concentrations. nih.gov |

| Nicotinamide | SIRT1 | - | Direct inhibitor, leading to increased p53 acetylation. nih.gov |

| Nicotinamide Derivatives | Poly (ADP-ribose) Polymerase (PARP) | - | Inhibition leads to disturbances in cellular repair processes. nih.gov |

Investigations into Cellular Mechanisms of Action

The cellular effects of nicotinamide and its analogs are multifaceted, impacting a range of processes from intracellular signaling to cell fate decisions.

Nicotinamide has been shown to significantly modulate key intracellular signaling pathways. By inhibiting SIRT1, nicotinamide leads to an increase in the acetylation of p53, thereby activating the p53 tumor suppressor pathway. nih.gov This activation results in the modulation of p53-dependent genes such as p21, NOXA, and BAX. nih.gov Furthermore, nicotinamide has been observed to promote neuronal cell survival through the activation of the Akt signaling pathway. nih.gov This protective effect is associated with the inhibition of downstream apoptotic events. nih.gov

The modulation of signaling cascades by nicotinamide and its derivatives has profound effects on cellular processes such as viability, proliferation, and apoptosis. In chronic lymphocytic leukemia (CLL) cells, nicotinamide has been demonstrated to block proliferation and induce apoptosis, particularly in cells with wild-type p53. nih.gov Similarly, the nicotinamide analog 6-aminonicotinamide (B1662401) has been shown to suppress the proliferation of non-small cell lung cancer cells (A549 and H460) and induce apoptosis. mdpi.com This is often associated with an increase in reactive oxygen species (ROS) and the induction of endoplasmic reticulum stress. mdpi.com

| Compound | Cell Line | Effect on Cell Viability | Effect on Proliferation | Effect on Apoptosis |

|---|---|---|---|---|

| Nicotinamide | Chronic Lymphocytic Leukemia (CLL) | Decreased | Blocked | Induced |

| 6-Aminonicotinamide | A549 (Non-small cell lung cancer) | Decreased | Suppressed | Induced |

| 6-Aminonicotinamide | H460 (Non-small cell lung cancer) | Decreased | Suppressed | Induced |

Specific studies on the subcellular localization of 6-(3-ethoxyphenyl)nicotinamide are not available. However, based on the known functions of its parent molecule, nicotinamide, it is expected to be distributed throughout the cell, including the cytoplasm and nucleus, where it participates in NAD+ biosynthesis and influences the activity of nuclear enzymes like PARPs and sirtuins.

Kinetic studies on nicotinamide and its derivatives have primarily focused on their enzymatic inhibition profiles and metabolic fate. For instance, the degradation kinetics of nicotinamide riboside, a nicotinamide precursor, have been studied, revealing its hydrolysis in simulated gastrointestinal fluids. nih.gov Understanding the cellular uptake, metabolic conversion, and clearance kinetics of this compound would be a critical area for future research to ascertain its bioavailability and duration of action within cellular systems.

Pharmacodynamic Evaluations in Preclinical (Non-Human) Models

Target Engagement and Biomarker Modulation in Animal Models

No information is publicly available regarding in vivo studies that have assessed the direct interaction of this compound with its putative biological targets in animal models. Furthermore, there are no published data on downstream biomarker changes resulting from the administration of this compound in a preclinical setting.

Assessment of Biological Efficacy in Relevant Animal Disease Models

There is no publicly accessible research detailing the evaluation of this compound in any animal models of disease. Therefore, its potential therapeutic efficacy remains uncharacterized in the scientific literature.

Compound Names Mentioned

As no relevant studies were found, a table of compound names cannot be generated.

Structure Activity Relationship Sar Analyses of 6 3 Ethoxyphenyl Nicotinamide Derivatives

Correlation Between Structural Modifications and Biological Potency

The biological potency of 6-(3-ethoxyphenyl)nicotinamide derivatives is intricately linked to their structural architecture. Research into analogous nicotinamide (B372718) compounds has demonstrated that even minor chemical alterations can lead to significant changes in their therapeutic efficacy.

A key area of modification has been the substituent at the 3-position of the nicotinamide ring. Studies on related nicotinamide derivatives have shown that the nature of this substituent plays a crucial role in determining the compound's inhibitory activity against various enzymes. For instance, in a series of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, which share a similar core structure with this compound, the substituent on the amide nitrogen was found to be a critical determinant of their inhibitory potency against the sodium-calcium exchanger (NCX). nih.gov

The following table summarizes the effects of structural modifications on the biological potency of some nicotinamide derivatives, providing insights that could be applicable to this compound.

| Compound/Derivative | Structural Modification | Effect on Biological Potency | Target |

| 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide | Substitution on the amide nitrogen | Introduction of an aminobenzyl group significantly increased inhibitory activity. nih.gov | Sodium-Calcium Exchanger (NCX) nih.gov |

| General Nicotinamide Analogues | Modifications to the pyridine (B92270) ring and amide side chain | Alterations can modulate inhibitory activity against Poly(ADP-ribose) polymerase (PARP). researchgate.net | Poly(ADP-ribose) polymerase (PARP) researchgate.net |

| Thionicotinic Acid Analogues | Variation of the functional group at the 3-position (acid, amide, nitrile) | The nicotinic acid analogue showed the most potent vasorelaxant activity. mdpi.com | Not specified |

Identification of Key Pharmacophoric Elements

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, several key pharmacophoric features have been proposed based on studies of related compounds.

The fundamental pharmacophore for many nicotinamide derivatives includes:

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor.

A hydrogen bond donor/acceptor: The amide group (-CONH2) can act as both a hydrogen bond donor and acceptor, forming critical interactions with the target protein.

An aromatic region: The pyridine ring itself provides a platform for aromatic interactions.

A hydrophobic pocket-binding group: The 3-ethoxyphenyl group is expected to occupy a hydrophobic pocket in the binding site of the target protein. The ethoxy group, in particular, can contribute to hydrophobic interactions and may also influence the orientation of the phenyl ring.

The relative spatial arrangement of these features is critical for optimal binding and biological activity. Computational modeling and X-ray crystallography studies of related nicotinamide derivatives in complex with their target enzymes have helped to refine these pharmacophore models. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby guiding the design of more potent drug candidates.

For derivatives of this compound, QSAR studies have been employed to understand the influence of various physicochemical properties on their biological potency. In a study of related 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives, a QSAR analysis revealed that the inhibitory activity against the reverse mode of NCX was dependent on both the hydrophobicity (π) and the shape (Biv) of the substituent at the 3-position of the phenyl ring. nih.gov

The general equation for such a QSAR model can be represented as:

Biological Activity = f (Physicochemical Descriptors)

Where the physicochemical descriptors can include parameters such as:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule.

Topological Indices: Numerical descriptors of molecular shape and branching.

Electronic Parameters: Such as Hammett constants, which describe the electron-donating or -withdrawing nature of substituents.

These models, once validated, serve as powerful predictive tools in the drug discovery process, enabling the rational design of new derivatives with enhanced activity. nih.govnih.gov

Impact of Substituent Effects on Target Selectivity

The ability of a drug to selectively bind to its intended target while minimizing interactions with other proteins is a critical aspect of drug design, as it often correlates with a better safety profile. For this compound derivatives, the nature and position of substituents can have a profound impact on their target selectivity.

For example, subtle modifications to the ethoxyphenyl group or the nicotinamide core can alter the compound's binding affinity for different isoforms of a target enzyme or for entirely different protein families. This is because different protein binding pockets have unique shapes, sizes, and electrostatic environments. A substituent that enhances binding to one target may be sterically hindered or electronically unfavorable for binding to another.

Research on various nicotinamide derivatives has shown that the introduction of specific functional groups can steer the selectivity towards a particular biological target. researchgate.net For instance, the strategic placement of a substituent might favor interactions with specific amino acid residues present in the active site of one enzyme but not another. By carefully tuning the electronic and steric properties of the substituents, medicinal chemists can optimize the selectivity profile of this compound derivatives, thereby enhancing their therapeutic potential.

Computational Chemistry and in Silico Modeling for Design and Discovery

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is fundamental in structure-based drug design, helping to elucidate the binding mode and affinity of a ligand for a specific protein target.

In studies involving nicotinamide (B372718) derivatives, molecular docking is frequently employed to understand their interaction with various protein kinases and receptors. researchgate.netresearchgate.net For a compound such as 6-(3-ethoxyphenyl)nicotinamide, docking simulations would place the molecule into the active site of a target protein to assess its binding feasibility. The primary goal is to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, research on a novel nicotinamide derivative designed as a VEGFR-2 inhibitor revealed specific interactions within the receptor's binding pocket. researchgate.net Similarly, studies on nicotinamide derivatives targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) have used molecular docking to rationalize structure-activity relationships. nih.gov

The binding energy, typically expressed in kcal/mol, is calculated to estimate the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov The ethoxyphenyl group of this compound would likely engage in hydrophobic interactions within the binding pocket, while the nicotinamide core, with its nitrogen and oxygen atoms, is a prime candidate for forming critical hydrogen bonds with amino acid residues like aspartate, glutamate, or serine.

| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Amino Acid Residues |

| Hydrogen Bonding | Nicotinamide ring nitrogen, Amide group (NH and C=O) | Asp, Glu, Ser, Thr, Gln, Asn |

| Hydrophobic Interactions | Ethoxy group, Phenyl ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Phenyl ring, Pyridine (B92270) ring | Phe, Tyr, Trp, His |

This table represents typical interactions observed for nicotinamide-based ligands in protein binding sites based on computational studies.

Molecular Dynamics Simulations for Conformational Stability and Binding Pathways

For a complex involving this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. Researchers analyze the trajectory to:

Confirm Docking Poses: MD simulations can validate the stability of the binding orientation predicted by docking. Unstable poses tend to dissociate or undergo significant conformational changes during the simulation.

Assess Interaction Stability: The persistence of key hydrogen bonds and other interactions identified in docking studies is monitored throughout the simulation. Stable interactions are those that are maintained for a high percentage of the simulation time. nih.gov

Reveal Binding Pathways: Although computationally intensive, advanced MD techniques can sometimes elucidate the pathway a ligand takes to enter and exit the binding site.

Calculate Binding Free Energy: Methods like MM/PBSA and MM/GBSA can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, which accounts for solvent effects and conformational changes. researchgate.net

The insights from MD simulations are critical for confirming that the designed ligand not only fits well into the binding pocket but also forms a stable and lasting complex, which is a prerequisite for sustained biological activity. mdpi.com

Virtual Screening and De Novo Design of Novel Analogues

Computational techniques are instrumental in both identifying new chemical entities and optimizing existing ones.

Virtual Screening is a process where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target. nih.govnih.gov If this compound were identified as a "hit" compound from a high-throughput screen, a virtual screening campaign could be launched to find commercially available or readily synthesizable analogues with potentially higher affinity or better properties. This is often done using the known active compound as a template for shape-based or pharmacophore-based searches. nih.gov

De Novo Design , on the other hand, involves building novel molecular structures from the ground up. nih.gov Starting with the structure of this compound bound to its target, a de novo design algorithm could suggest modifications or entirely new molecules that are predicted to fit the binding site with high affinity. This could involve:

Growing a new fragment from the core structure to occupy an unexplored pocket of the binding site.

Replacing the ethoxyphenyl group with other substituents to optimize hydrophobic or hydrogen-bonding interactions.

Altering the nicotinamide core to improve binding geometry or synthetic accessibility.

These design strategies aim to accelerate the discovery of lead compounds by focusing synthetic chemistry efforts on molecules with the highest probability of success. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., HOMO-LUMO, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deep understanding of the electronic structure and intrinsic reactivity of a molecule. researchgate.net These calculations are performed on the optimized 3D structure of a compound like this compound to determine various electronic properties.

A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the nicotinamide moiety, identifying these as likely sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the amide group would show positive potential, indicating sites for nucleophilic attack or hydrogen bond donation.

| Parameter | Description | Typical Significance for Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating capability. Relevant for charge-transfer interactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting capability. Relevant for charge-transfer interactions. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

| Ionization Potential | The minimum energy required to remove an electron. | Relates to the molecule's susceptibility to oxidation. |

| Electron Affinity | The energy released when an electron is added. | Relates to the molecule's susceptibility to reduction. |

| Electronegativity | The ability of the molecule to attract electrons. | Provides insight into the overall electronic character. |

| Chemical Hardness | Resistance to change in electron distribution. | Inversely related to reactivity; a "soft" molecule is more reactive. nih.gov |

This table describes key parameters derived from quantum chemical calculations and their general relevance in the context of medicinal chemistry.

Preclinical Investigation of Therapeutic Potential and Disease Pathway Modulation

Evaluation in Specific Preclinical Disease Models (e.g., oncology, inflammatory disorders, metabolic dysfunctions)

To establish the therapeutic potential of 6-(3-ethoxyphenyl)nicotinamide, its efficacy would first need to be assessed in a variety of established preclinical disease models. In the field of oncology , for instance, nicotinamide (B372718) has been investigated for its ability to sensitize tumors to radiation therapy. nih.gov Preclinical studies for this compound would likely involve in vivo models using tumor-bearing mice to determine if the compound can enhance the effects of radiation or chemotherapy. nih.gov

For inflammatory disorders , research on nicotinamide suggests a role in modulating inflammatory pathways. nih.gov Therefore, animal models of conditions such as atopic dermatitis or inflammatory bowel disease would be relevant for evaluating the anti-inflammatory properties of this compound. ijdvl.com Key endpoints in such studies would include the reduction of inflammatory markers and improvement in disease-specific pathologies.

In the context of metabolic dysfunctions , nicotinamide and its precursors have been studied for their effects on mitochondrial function and energy metabolism. nih.govmdpi.com Preclinical evaluation of this compound would likely utilize animal models of obesity and type 2 diabetes to assess its impact on glucose tolerance, insulin sensitivity, and weight management. nih.gov

Exploration of Mechanistic Contributions to Disease Phenotypes in Animal Models

Understanding the mechanism of action is a critical step in preclinical development. For a nicotinamide derivative, a key area of investigation would be its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.govmdpi.com Studies in animal models would aim to determine if this compound administration leads to increased NAD+ levels in target tissues. nih.gov

Furthermore, researchers would explore how this compound modulates the activity of NAD+-dependent enzymes, such as sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair, inflammation, and cellular stress responses. ijdvl.comnih.gov For example, in neurodegenerative disease models like Alzheimer's or Parkinson's disease, studies would investigate if this compound can protect neurons from damage by modulating these pathways. mdpi.comnih.govnih.gov

The following table outlines potential mechanistic studies for this compound based on research on related compounds:

| Mechanistic Target | Potential Animal Model | Key Parameters to Measure |

| NAD+ Metabolism | Wild-type and disease model mice | NAD+ and NADH levels in blood and tissues, expression of NAD+ biosynthetic enzymes |

| Sirtuin Activity | Models of aging or metabolic disease | Sirtuin protein expression and activity, acetylation of downstream targets |

| PARP Inhibition | Models of DNA damage or inflammation | PARP activity assays, levels of poly(ADP-ribose) |

| Mitochondrial Function | Models of mitochondrial dysfunction | Mitochondrial respiration rates, ATP production, oxidative stress markers |

Synergistic Effects with Established Investigational Agents in Preclinical Settings

A crucial aspect of preclinical investigation is to determine if a new compound can work in concert with existing therapies to enhance their efficacy. Based on studies with nicotinamide, this compound could be evaluated for synergistic effects with various agents. In oncology, its potential to enhance the efficacy of chemotherapeutic drugs or radiation therapy would be a key area of research. nih.gov

In the context of metabolic diseases, it could be tested in combination with established anti-diabetic drugs to see if it can further improve glycemic control. For neurodegenerative disorders, combining this compound with agents that target other pathological pathways, such as amyloid-beta or tau aggregation in Alzheimer's disease models, could be explored for additive or synergistic neuroprotective effects.

The table below summarizes potential synergistic studies for this compound:

| Disease Area | Investigational Agent | Potential Synergistic Outcome |

| Oncology | Radiation Therapy, Chemotherapy | Enhanced tumor cell killing, reduced tumor growth |

| Metabolic Disorders | Metformin, Insulin | Improved glucose metabolism, increased insulin sensitivity |

| Neurodegenerative Diseases | Amyloid-beta or Tau-targeting drugs | Enhanced neuroprotection, improved cognitive function in animal models |

Advanced Analytical and Bioanalytical Methodologies in Chemical Biology Research

Chromatographic and Spectroscopic Techniques for Research Material Purity and Characterization

The foundational step in the investigation of any new chemical entity is the unambiguous confirmation of its identity and the rigorous assessment of its purity. For 6-(3-ethoxyphenyl)nicotinamide, a combination of chromatographic and spectroscopic techniques is indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. Due to the hydrophilic nature of many nicotinamide (B372718) metabolites, specialized columns may be required for optimal separation. For instance, methods have been developed using COSMOSIL PBr columns, which offer high retention for hydrophilic compounds through a combination of hydrophobic interactions and dispersion forces, allowing for baseline separation under simple conditions. nih.gov A typical HPLC method would be coupled with UV detection, often at a wavelength of around 260 nm, to quantify the target compound and any potential impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a higher level of specificity and sensitivity, making it ideal for both characterization and quantification. This technique confirms the molecular weight of this compound and can be used to identify and quantify metabolites in complex biological matrices. nih.gov Different chromatographic approaches can be employed within an LC-MS method, such as reversed-phase ion-pairing chromatography or hydrophilic interaction chromatography (HILIC), to achieve the best separation of the parent compound and its derivatives. nih.gov

For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. mdpi.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and structure of the this compound. HRMS provides a highly accurate mass measurement, which further confirms the elemental composition of the compound. mdpi.com

Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler, alternative method for quantification and stability assessment. For related nicotinamide compounds, TLC methods have been developed using silica gel plates and a mobile phase such as chloroform-ethanol to separate the compound from its degradation products. researchgate.net

Table 1: Spectroscopic and Chromatographic Data for Characterization of Nicotinamide Derivatives This table presents example data for related nicotinamide derivatives, as specific data for this compound is not available in the provided search results.

| Technique | Parameter | Example Observation for a Nicotinamide Derivative | Reference |

|---|---|---|---|

| ¹H NMR (600 MHz, DMSO-d₆) | Chemical Shift (δ) | 8.85 (d, J = 2.4 Hz, 1H, pyridine-2-H), 8.56 (d, J = 2.4 Hz, 1H, pyridine-4-H) | mdpi.com |

| ¹³C NMR (150 MHz, DMSO-d₆) | Chemical Shift (δ) | 163.1, 160.9, 151.2, 147.9, 144.5 | mdpi.com |

| HR-MS (m/z) | [M+H]⁺ | Calculated: 359.0019; Found: 359.0012 | mdpi.com |

| HPLC-UV | Detection Wavelength | 260 nm | nih.gov |

Development of Bioanalytical Assays for Preclinical Sample Analysis in Research

To understand the preclinical behavior of this compound, robust bioanalytical assays are required to measure its concentration in biological samples such as plasma, tissues, and cell lysates. These assays are crucial for determining key parameters like tissue distribution and in vitro metabolic stability.

LC-MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. nih.gov A validated LC-MS method for this compound would be developed to accurately measure its levels in various biological matrices. This involves optimizing sample extraction procedures, such as protein precipitation or solid-phase extraction, to remove interfering substances. nih.gov

For assessing metabolic stability, the compound would be incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time would be monitored by LC-MS. This provides an in vitro estimation of how rapidly the compound is metabolized.

In some research contexts, fluorescence-based assays can be employed. For example, if this compound interacts with enzymes that utilize nicotinamide adenine (B156593) dinucleotide (NADH), its activity could be tracked by monitoring the change in NADH fluorescence over time. acs.orgacs.org This approach has been used to study the activity of enzymes like SERCA2a ATPase, where the consumption of NADH is linked to ATP hydrolysis. acs.orgacs.org

Table 2: Bioanalytical Methods for Preclinical Research of Nicotinamide-Related Compounds This table outlines general bioanalytical approaches, as specific assay details for this compound are not available.

| Research Area | Assay Type | Technique | Key Parameters Measured | Reference |

|---|---|---|---|---|

| Tissue Distribution | Quantitative Analysis | LC-MS/MS | Concentration of compound in various tissues | nih.gov |

| Metabolic Stability | In Vitro Metabolism | LC-MS/MS | Half-life, intrinsic clearance | nih.gov |

| Target Engagement | Enzyme Activity Assay | Fluorescence Spectroscopy | Rate of NADH oxidation, enzyme kinetics | acs.orgacs.org |

Novel Methodologies for High-Throughput Screening and Lead Identification

The discovery of novel lead compounds often relies on high-throughput screening (HTS) of large chemical libraries. For derivatives of nicotinamide, various HTS methodologies can be developed depending on the biological target of interest.

If this compound is being investigated for its effects on a specific enzyme, a biochemical HTS assay can be designed. This often involves a fluorescence or luminescence-based readout that can be measured in a microplate format. For instance, assays monitoring NADH-dependent enzymes can be adapted for HTS to screen for activators or inhibitors. acs.orgacs.org

Cell-based assays are also powerful tools for HTS. These assays can measure a wide range of cellular responses, such as changes in protein expression, cell viability, or the activation of specific signaling pathways. For example, if the target of this compound is involved in cellular calcium regulation, a cell-based assay using a calcium-sensitive fluorescent dye could be employed to screen for compounds that modulate calcium signaling. acs.org

The process of lead identification involves not only the initial screening but also subsequent structure-activity relationship (SAR) studies. By synthesizing and testing a series of analogs of this compound, researchers can identify the key chemical features responsible for its biological activity. This iterative process of design, synthesis, and testing is crucial for optimizing the potency and selectivity of a lead compound.

Table 3: High-Throughput Screening Approaches for Nicotinamide-Based Compounds This table provides examples of HTS methodologies that could be applied to the study of this compound.

| Screening Type | Assay Principle | Example Readout | Application | Reference |

|---|---|---|---|---|

| Biochemical HTS | Enzyme activity modulation | Fluorescence intensity change (e.g., NADH consumption) | Screening for enzyme inhibitors or activators | acs.orgacs.org |

| Cell-Based HTS | Modulation of cellular pathways | Changes in intracellular calcium levels (fluorescent dyes) | Identifying compounds that affect cellular signaling | acs.org |

| Phenotypic Screening | Observation of a specific cellular phenotype | Inhibition of fungal growth | Discovering compounds with desired biological effects (e.g., antifungal) | mdpi.com |

Future Research Trajectories and Unaddressed Scientific Inquiries

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A complete understanding of the biological effects of 6-(3-ethoxyphenyl)nicotinamide necessitates a systems-level approach. The integration of various 'omics' technologies can provide a comprehensive map of the molecular events influenced by the compound, moving beyond a single target-pathway paradigm. nih.gov

Genomics and Transcriptomics: Next-generation sequencing can identify genetic variants and gene expression signatures that correlate with response to this compound. For instance, transcriptomic analyses have been used to investigate the effects of nicotinamide (B372718) on melanoma cells and to identify changes in the expression of niacin receptors. researchgate.netnih.gov Similar studies would be crucial to determine which genes and signaling pathways are modulated by this compound in various cell types, potentially revealing novel mechanisms of action.

Proteomics: This approach allows for the large-scale analysis of protein expression and post-translational modifications. As nicotinamide is known to influence NAD-dependent enzymes like sirtuins and PARPs, which in turn regulate protein function through deacetylation and ADP-ribosylation, proteomics is essential. wikipedia.orgnih.gov Quantitative proteomics could uncover the specific protein networks affected by this compound, providing direct insight into its cellular impact. For example, studies on other nicotinamide derivatives have used proteomics to identify cardiac proteins as relevant markers. nih.gov

Metabolomics: As a nicotinamide derivative, this compound is expected to influence cellular metabolism. Nicotinamide is a precursor to the essential coenzyme NAD+, which is central to redox reactions and energy metabolism. wikipedia.orgnih.govnih.gov Metabolomic profiling can quantify changes in key metabolites, such as NAD+, ATP, and reactive oxygen species (ROS), as demonstrated in studies with nicotinamide. nih.govnih.gov This would clarify how this compound impacts metabolic pathways and cellular energetic status. The use of multi-omics data can improve predictive power and offer a more complete view of a compound's effect on disease. nih.gov

Future research should aim to integrate these omics datasets to build comprehensive models of the compound's activity, a strategy that has proven beneficial in understanding complex diseases and identifying therapeutic targets. nih.govnih.gov

Discovery of Unconventional Biological Targets for Nicotinamide Derivatives

While nicotinamide's effects are often linked to its role as an NAD+ precursor and an inhibitor of enzymes like sirtuins and PARPs, its derivatives may possess unique and unconventional biological targets. nih.govnih.gov Identifying these targets is crucial for understanding the specific therapeutic profile of this compound.

Enzyme Inhibition and Activation: Research has expanded beyond traditional targets. For example, certain nicotinamide derivatives have been designed to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, a process critical for cancer growth. tandfonline.commdpi.com Another novel target is Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases, for which potent and selective bisubstrate inhibitors have been developed. nih.gov Future screening of this compound against a broad panel of enzymes could reveal unexpected inhibitory or even activating activities.

Receptor Modulation: The expression of niacin receptors, such as HCAR2 and HCAR3, has been found to be significantly altered in melanoma, suggesting they could be targets for nicotinamide-related compounds. researchgate.netnih.gov Investigating the interaction of this compound with these and other G protein-coupled receptors could open new therapeutic avenues.

Modulation of Novel Cell Death Pathways: Ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, is an emerging target in cancer therapy. mdpi.com This pathway is distinct from apoptosis and is regulated by metabolic factors, including the availability of glutathione (B108866) and the activity of glutathione peroxidase 4 (GPX4). mdpi.com Given that nicotinamide derivatives can modulate cellular redox status and metabolism, exploring whether this compound can induce or inhibit ferroptosis in specific contexts is a promising area of inquiry.

Interaction with Non-protein Targets: Recent discoveries have shown that NAD+ can be added to the 5' end of cellular RNA, suggesting a role in RNA metabolism. wikipedia.org It is conceivable that nicotinamide derivatives could influence these non-canonical functions of NAD+ or interact directly with nucleic acids or other biomolecules, representing a truly unconventional mechanism of action.

Development of Sophisticated In Vitro and In Vivo (Non-Human) Predictive Models

To accurately predict the therapeutic efficacy of this compound, it is essential to move beyond simple 2D cell cultures and utilize more complex and physiologically relevant models.

Advanced In Vitro Models: The development of three-dimensional (3D) organoids and spheroids offers a more accurate representation of tissue architecture and cell-cell interactions. These models would be invaluable for testing the effects of this compound on tumor growth, invasion, and response to therapy in a more realistic microenvironment. Furthermore, co-culture systems incorporating different cell types (e.g., cancer cells and immune cells) can be used to study the compound's impact on the tumor microenvironment and immunomodulatory effects. mdpi.com Studies on nicotinamide derivatives have already utilized various cancer cell lines to assess anti-proliferative and cytotoxic effects. tandfonline.commdpi.com

Genetically Engineered Animal Models: While initial in vivo studies often use xenograft models where human cancer cells are implanted into immunodeficient mice, the development of genetically engineered mouse models (GEMMs) that spontaneously develop tumors resembling human disease would provide a more robust platform for preclinical evaluation. nih.govnih.gov These models allow for the study of the compound's effect throughout all stages of tumorigenesis and in the context of an intact immune system.

Specialized Disease Models: For investigating neuroprotective potential, as has been done with nicotinamide in models of Huntington's disease, specific animal models that replicate the pathology of neurodegenerative conditions are required. nih.gov Similarly, to test the protective effects against oxidative stress on specific biological barriers, such as the blood-brain barrier, specialized cell culture models have been developed and could be applied to this compound. nih.gov

The table below summarizes various preclinical models that have been used to study nicotinamide and its derivatives, providing a foundation for future studies on this compound.

Table 1: Examples of Preclinical Models for Nicotinamide Derivative Research

| Model Type | Specific Model | Application | Research Finding | Citation |

|---|---|---|---|---|

| In Vitro | Human Melanoma Cell Lines (A375, SK-MEL-28) | Anti-cancer activity | Nicotinamide reduced cell viability and induced cell cycle arrest. | researchgate.netnih.govnih.gov |

| In Vitro | Human Colon & Liver Cancer Cell Lines (HCT-116, HepG2) | Anti-cancer activity | Nicotinamide derivatives showed cytotoxic effects and inhibited VEGFR-2. | tandfonline.commdpi.com |

| In Vivo | C57BL/6 Mice with B16-F10 Melanoma | Anti-cancer activity | Nicotinamide delayed tumor growth and improved survival. | nih.govnih.gov |

| In Vivo | 3-nitropropionic acid (3-NP) induced rat model | Neuroprotection | Nicotinamide improved motor function and reduced oxidative stress. | nih.gov |

Innovations in Structure-Based Design Paradigms for Enhanced Efficacy

To optimize the therapeutic properties of this compound, modern drug design strategies that leverage computational and structural biology are indispensable.

High-Throughput and In Silico Screening: Computational methods can be used to screen large virtual libraries of compounds based on the this compound scaffold to identify derivatives with potentially higher potency and selectivity. In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are crucial first steps in rational drug design, as demonstrated in the development of other nicotinamide-based inhibitors. tandfonline.commdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of analogues of this compound will be necessary to establish clear structure-activity relationships. This involves modifying the ethoxyphenyl and nicotinamide moieties to understand how these changes affect target binding and cellular activity. Such approaches have been used to create diamides derivatives of nicotinamide with cytotoxic activities. researchgate.net

Fragment-Based and Bisubstrate Inhibitor Design: For identified protein targets, fragment-based drug discovery can be employed to build potent inhibitors from small molecular fragments that bind to the target. An innovative approach has been the design of bisubstrate inhibitors that engage both the substrate and cofactor binding pockets of an enzyme, as successfully applied to NNMT. nih.gov This strategy could be adapted to design highly potent and selective inhibitors based on the nicotinamide structure.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: Obtaining high-resolution structures of this compound bound to its biological target(s) is paramount for rational drug design. These structural insights allow for the precise design of modifications to improve binding affinity and specificity, minimizing off-target effects. Co-crystal structures have been instrumental in understanding the binding mechanisms of other novel inhibitors. nih.gov

By pursuing these innovative design paradigms, researchers can systematically enhance the efficacy and drug-like properties of this compound, paving the way for its potential clinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for synthesizing 6-(3-ethoxyphenyl)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and functional group modifications. Key steps include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity .

- Catalysis : Employ coupling agents like HATU or EDCI for efficient amide bond formation .

- Purification : Utilize column chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

- Validation : Monitor reactions via TLC and characterize intermediates using -NMR and LC-MS .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Methodological Answer :

- Spectroscopic Analysis : Combine -NMR, -NMR, and FT-IR to verify functional groups (e.g., ethoxy, amide) .

- Mass Spectrometry : Use HRMS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry (if applicable) .

Advanced Research Questions

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., ethoxy position, halogenation) and compare bioactivity. For example, para-substituted analogs may show enhanced metabolic stability .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., NAD-dependent enzymes) and cell-based models (e.g., cancer proliferation) .

- Computational Modeling : Perform molecular docking to predict binding affinities to targets like sirtuins or PARPs .

Q. How should researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell line authentication, consistent ATP levels in viability assays) .

- Comparative Studies : Test the compound alongside structurally similar molecules (e.g., 6-(trifluoromethyl)nicotinamide) to isolate substituent-specific effects .

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental approaches are recommended for identifying the primary biological targets of this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resin and pull down binding proteins from lysates .

- Kinase Profiling : Screen against kinase libraries to identify off-target effects .

- CRISPR-Cas9 Knockout : Use gene-edited cell lines to assess dependency on suspected targets (e.g., SIRT1) .

Q. How can researchers evaluate the metabolic stability and pharmacokinetic (PK) properties of this compound?

- Methodological Answer :

- In Vitro Assays :

- Liver Microsomes : Measure half-life () in human or rodent microsomes to predict hepatic clearance .

- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms .

- In Vivo PK Studies : Administer the compound to rodents and measure plasma concentration via LC-MS/MS .

Data-Driven Research Questions

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .

- Stability Studies : Assess storage conditions (e.g., desiccants, inert atmosphere) to prevent degradation .

Q. How should researchers design dose-ranging studies for this compound in preclinical models?

- Methodological Answer :

- MTD Determination : Conduct acute toxicity studies in rodents to establish maximum tolerated dose (MTD) .

- Efficacy Dosing : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to align doses with target engagement (e.g., NAD levels in tissues) .

- Route Optimization : Compare oral, intraperitoneal, and intravenous administration for bioavailability .

Contradiction and Validation

Q. How can conflicting data on the anticancer efficacy of this compound be reconciled?

- Methodological Answer :

- Model Selection : Use patient-derived xenografts (PDX) instead of immortalized cell lines for clinically relevant results .

- Biomarker Analysis : Corrogate efficacy with NAD levels or SIRT1 activity in tumor tissues .

- Combination Studies : Test synergy with chemotherapeutics (e.g., cisplatin) to identify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.